molecular formula C24H27N3O4S B14920845 [(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate

[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate

Cat. No.: B14920845
M. Wt: 453.6 g/mol
InChI Key: VPSFZAWAIQCSOH-UHFFFAOYSA-N
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Description

[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate is a structurally complex molecule featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position, a carbamoyl-methyl ester linkage, and a pentanoate side chain modified with a phenylformamido moiety. However, detailed pharmacological or synthetic data for this specific compound are absent in the provided evidence. Structural analogs, such as those in and , highlight the importance of substituent variations (e.g., cyano vs. carbamoyl, phenylformamido vs. sulfamoyl) in modulating chemical behavior .

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate

InChI

InChI=1S/C24H27N3O4S/c1-15(2)12-19(26-22(29)16-8-4-3-5-9-16)24(30)31-14-21(28)27-23-18(13-25)17-10-6-7-11-20(17)32-23/h3-5,8-9,15,19H,6-7,10-12,14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

VPSFZAWAIQCSOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE typically involves multi-step organic reactions. . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Yield (%) Reference
[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate (Target) C₂₃H₂₄N₄O₅S (inferred) ~492.58 (calculated) 3-Cyano, phenylformamido, carbamoyl-methyl ester N/A
Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate C₁₄H₁₇N₃O₄S 331.37 Carbamoyl, methyl ester, tetrahydrobenzothiophene N/A
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Isoindolinone, sulfamoyl, pyridinyl 83
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 Thiadiazole, phenylcarbamoyl, methyl benzoate N/A

Key Observations:

  • Core Heterocycle: The target’s tetrahydrobenzothiophene core is distinct from the isoindolinone () and thiadiazole () systems in analogs. The electron-withdrawing 3-cyano group on the benzothiophene may enhance electrophilic reactivity compared to the carbamoyl group in ’s compound .
  • Side Chain Diversity: The phenylformamido group in the target contrasts with the sulfamoyl () and phenylcarbamoyl () moieties.

Physicochemical and Spectroscopic Properties

  • Spectroscopy : reports ¹H-NMR peaks for a tetrahydrobenzothiophene analog (δ 3.4 ppm for CH₂, 7.5–8.2 ppm for aromatic protons), which may align with the target’s core structure. The phenylformamido group would likely introduce additional aromatic signals near δ 7.0–8.5 ppm .
  • Stability and Reactivity: Safety data for analogs () emphasize precautions for handling carbamoyl and ester-containing compounds, including avoiding moisture and strong oxidants. The target’s cyano group may increase sensitivity to hydrolysis compared to carbamoyl derivatives .

Biological Activity

The compound [(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 405.51 g/mol. The structure features a benzothiophene core substituted with a cyano group and a carbamoyl moiety, which may contribute to its biological activity.

Research indicates that compounds structurally related to This compound exhibit significant inhibitory effects on various kinases. A notable study identified a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors targeting JNK2 and JNK3 kinases. Compounds from this series demonstrated high potency (pIC50 values around 6.5 to 6.7) and selectivity against other MAPK family members like JNK1 and p38alpha .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have shown that related benzothiophene derivatives can induce apoptosis in cancer cell lines by activating the JNK signaling pathway. This pathway is crucial for regulating cell death and survival, suggesting that the compound may have therapeutic applications in oncology.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects associated with the compound's structural analogs. Inhibition of JNK pathways has been linked to reduced inflammatory responses in cellular models. These findings suggest that This compound could serve as a potential treatment for inflammatory diseases.

Study on JNK Inhibition

In a study published in PubMed, researchers identified several potent inhibitors of JNK3 from the benzothiophene class. Compounds 5a and 11a were highlighted for their selective inhibition profiles and demonstrated efficacy in reducing cell proliferation in cancer models .

Evaluation of Toxicity

A toxicity assessment was performed using standard protocols for evaluating the safety profile of new chemical entities. The results indicated that while some derivatives exhibited cytotoxicity at high concentrations, they were generally well-tolerated at therapeutic doses.

Data Summary

PropertyValue
Chemical FormulaC21H25N3O3S
Molecular Weight405.51 g/mol
pIC50 (JNK3)6.7
Therapeutic ApplicationsAnticancer, Anti-inflammatory
Toxicity ProfileModerate at high concentrations

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